Procyanidin B1
Overview
Description
Procyanidin B1 is a procyanidin dimer. It is a molecule with a 4→8 bond (epicatechin-(4β→8)-catechin). Proanthocyanidin-B1 can be found in Cinnamomum verum (Ceylon cinnamon, in the rind, bark or cortex), in Uncaria guianensis (cat’s claw, in the root), and in Vitis vinifera (common grape vine, in the leaf) or in peach . It is a phenolic compound in fruits and has been used widely as an adulteration indicator of fruit juice. It has a strong antioxidant property .
Synthesis Analysis
Procyanidin B1 was enriched in the ethyl acetate fraction of a 70% methanol extract of C. .Molecular Structure Analysis
The structure of Procyanidin B1 has been analyzed using mass spectrometric approaches, especially liquid chromatography-tandem mass spectrometry (LC–MS/MS) and matrix-assisted laser desorption ionization (MALDI) MS/MS .Chemical Reactions Analysis
Procyanidin B1 can be converted into procyanidin A1 by radical oxidation using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions .Physical And Chemical Properties Analysis
The molecular formula of Procyanidin B1 is C30H26O12 and it has a molecular weight of 578.5 g/mol .Scientific Research Applications
Intestinal Metabolism and Bioavailability : Procyanidin B1, along with other A-type procyanidins, undergoes intestinal metabolism. A study using a pig cecum model showed that these compounds are degraded by microbiota, producing hydroxylated phenolic compounds as degradation products (Engemann et al., 2012).
Neuroprotective Effects : The relationship between the neuroprotective effects of procyanidins and their structure has been studied. Different grape seed procyanidins, including Procyanidin B1, were found to have neuroprotective effects, suggesting a positive correlation between their neuroprotective effect and degree of polymerization (Chen et al., 2022).
Anti-inflammatory Properties : Procyanidin B1 exhibits anti-inflammatory effects by interacting with the TLR4–MD-2 heterodimer and suppressing p38 MAPK and NF-κB signaling pathways. This finding highlights its potential therapeutic applications in inflammation-related conditions (Xing et al., 2015).
Potential in Hair Growth : Topical application of Procyanidin B1 has shown potential as a hair-growing agent. Clinical studies indicate significant improvements in hair growth and diameter, suggesting its use in treating male pattern baldness (Kamimura et al., 2000).
Structural Analysis : X-ray structure analysis of procyanidin B1 has been performed to understand its chemical structure, crucial for comprehending its biological effects and potential applications (Weinges et al., 2001).
Cancer Research : Procyanidin B1 has demonstrated anti-tumor activity. For instance, apple procyanidins, including Procyanidin B1, have shown effectiveness in inducing apoptosis in tumor cells through mitochondrial pathways (Miura et al., 2007).
Reproductive Health : Procyanidin B1 has been studied for its effects on the in vitro maturation of pig oocytes. Its antioxidant properties were found to reduce oxidative stress and improve oocyte quality, indicating its potential in reproductive health research (Gao et al., 2020).
Metabolic and Microbiota Research : Research on procyanidin B1 includes its effects on metabolism and gut microbiota. It has been found to modify the gut microbiota composition and exert anti-obesity effects in high-fat diet-induced obese mice (Zheng et al., 2018).
- and myocardial post-ischemic damage. This suggests its potential for cardiovascular protection (Facino et al., 1999).
Macrophage Polarization and Immunology : Procyanidin B1's role in macrophage polarization was studied, indicating its ability to induce M2 polarization in mouse macrophages by activating PPARγ. This finding is relevant to inflammatory and metabolic diseases (Tian et al., 2019).
Parkinson’s Disease Model : A study assessed the protective effect of procyanidins, including Procyanidin B1, in a Parkinson’s disease model, revealing their ability to protect dopaminergic neurons and improve motor impairment. This research underscores their therapeutic potential against neurodegenerative diseases (Chen et al., 2022).
Antioxidant and Anti-Apoptotic in Embryonic Development : Procyanidin B1 was found to have antioxidant and anti-apoptotic effects in early mouse embryonic development produced by somatic cell nuclear transfer. This underscores its role in reducing oxidative stress and improving developmental outcomes (Gao et al., 2021).
Hepatoma Research : Procyanidin B1 was identified as a novel and specific inhibitor of Kv10.1 channel, showing promise in suppressing the evolution of hepatoma. This highlights its potential as a liver cancer anti-tumor drug (Na et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJEEAOWLFHDH-UKWJTHFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030238 | |
Record name | Procyanidin B1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Procyanidin B1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Procyanidin B1 | |
CAS RN |
20315-25-7 | |
Record name | Procyanidin B1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20315-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procyanidin B1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procyanidin B1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROCYANIDIN B1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0566J48E7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Procyanidin B1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231 - 232 °C | |
Record name | Procyanidin B1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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